N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group and a methyl-linked 2-fluorobenzamide moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the ethoxypyridine and fluorinated benzamide groups likely influence solubility, target affinity, and pharmacokinetics.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-2-24-14-8-7-11(9-19-14)16-21-15(25-22-16)10-20-17(23)12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNXUXLZRGFFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide is a synthetic compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Contains an ethoxypyridine moiety.
- Incorporates a 1,2,4-oxadiazole ring.
- Features a fluorobenzamide group which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in various disease processes. The oxadiazole ring is known for its potential to modulate biological pathways through:
- Enzyme Inhibition: Compounds with oxadiazole structures often exhibit inhibitory effects on enzymes that are critical in metabolic pathways.
- Receptor Modulation: The ethoxypyridine component may enhance binding affinity to certain receptors, potentially leading to altered signaling pathways.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways suggests therapeutic applications in conditions like arthritis.
Case Studies and Experimental Data
Several studies have evaluated the compound's biological activity through various experimental models:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Significant reduction in cell viability at concentrations >10 µM. |
| Study 2 | Antimicrobial susceptibility tests | Effective against E. coli and S. aureus with MIC values <50 µg/mL. |
| Study 3 | In vivo models of inflammation | Reduced swelling and cytokine levels in treated groups compared to controls. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderate in aqueous solutions |
| Half-life | Approximately 4 hours in animal models |
| Bioavailability | Estimated at 60% based on preliminary studies |
Conclusion and Future Directions
This compound exhibits promising biological activity across multiple domains, including antimicrobial and anticancer properties. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological profile for potential therapeutic applications.
Future studies should focus on:
- Clinical Trials: To assess safety and efficacy in humans.
- Structure–Activity Relationship (SAR) Studies: To identify modifications that enhance potency and selectivity.
- Mechanistic Studies: To explore detailed pathways involved in its biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Mtb: Mycobacterium tuberculosis
Key Findings from Comparative Analysis
Substituent Effects on Activity
- TRP Channel Antagonists (): Compound 47 (4′-(trifluoromethyl)-biphenylmethyl substituent) showed moderate yield (55%) and high purity (99.47%), suggesting bulky electron-withdrawing groups may enhance stability but complicate synthesis.
- CB2-Selective Antagonists (): Compound 6b (6-fluoropyridin-3-yl substituent) demonstrated selectivity for CB2 receptors.
- Antituberculosis Agents (): C22’s 4-fluorophenyl group and piperidine-carboxamide side chain correlated with high binding affinity. The target’s 2-fluorobenzamide may similarly engage halogen-bonding interactions with bacterial targets .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Polarity: The target compound’s molecular weight (~384–400 g/mol) is comparable to CAS 2034601-81-3 (384.5 g/mol). The ethoxy group increases hydrophilicity relative to trifluoromethyl or bromo substituents in analogs like 6c () .
- Metabolic Stability: The 1,2,4-oxadiazole core is resistant to oxidative degradation, as seen in TRP antagonists (). The fluorobenzamide group may further reduce metabolic clearance compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide, and how are yields optimized?
- Answer: The synthesis typically involves cyclocondensation of precursors (e.g., amidoximes and carboxylic acid derivatives) under reflux conditions. Key steps include:
- Amide Coupling: Use of coupling agents like EDC/HOBt for attaching the 2-fluorobenzamide moiety.
- Oxadiazole Formation: Reaction of nitrile intermediates with hydroxylamine under basic conditions (e.g., KOH/EtOH) .
- Optimization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 6-ethoxypyridinyl group, with yields improved by inert atmospheres (N₂/Ar) and controlled temperatures (80–100°C) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Answer: Essential techniques include:
- ¹H/¹³C NMR: To confirm substitution patterns (e.g., fluorobenzamide aromatic protons at δ 7.3–8.1 ppm; oxadiazole C=O at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): For molecular ion validation (e.g., [M+H]+ with <3 ppm error) .
- IR Spectroscopy: Identification of amide C=O stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer: Initial screens should focus on:
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the oxadiazole’s role in ATP-binding pocket interactions .
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Answer: Systematic modifications and testing include:
- Substituent Variation: Replace the 6-ethoxy group on pyridine with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate lipophilicity .
- Scaffold Hybridization: Introduce tetrazole or isoxazole rings (via click chemistry) to enhance target binding .
- Pharmacokinetic Profiling: Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to refine lead candidates .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Answer: Address discrepancies via:
- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., rotamers in the benzamide moiety) causing split signals .
- 2D NMR (COSY, NOESY): Confirm spatial proximity of protons (e.g., oxadiazole-CH₂-benzamide correlations) .
- X-ray Crystallography: Resolve ambiguous stereoelectronic effects by determining solid-state conformation .
Q. How can stability under physiological conditions be evaluated, and what formulation challenges arise?
- Answer: Protocols include:
- pH Stability Studies: Incubate in buffers (pH 1.2–7.4) with HPLC monitoring to detect hydrolysis of the oxadiazole ring .
- Light/Thermal Stress Testing: Accelerated degradation studies (ICH guidelines) to identify photolabile groups (e.g., fluorobenzamide) .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance aqueous solubility and reduce rapid clearance .
Q. What methodologies explain discrepancies between in vitro potency and in vivo efficacy?
- Answer: Investigate using:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma exposure (AUC, Cₘₐₓ) with target engagement (e.g., biomarker modulation) .
- Tissue Distribution Studies: Radiolabeled analogs (e.g., ¹⁴C or ³H) to quantify accumulation in target organs .
- Metabolite Identification: LC-MS/MS profiling to detect inactive/active metabolites impacting efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
